The compound (2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone is a synthetic organic molecule with the molecular formula and a molecular weight of approximately 405.2 g/mol. This compound features a complex structure that includes multiple functional groups, notably a pyridine ring and a pyrazole moiety, which contribute to its chemical reactivity and biological properties. The compound is typically available in high purity, around 95%, making it suitable for various research applications .
The chemical reactivity of this compound can be attributed to its electrophilic and nucleophilic centers. Notably, the chloro and trifluoromethyl groups can participate in nucleophilic substitutions or electrophilic aromatic substitutions. The presence of the pyrazole ring also allows for potential reactions such as:
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.
The synthesis of (2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone typically involves multi-step organic synthesis techniques. Common methods include:
These methods require careful control of reaction conditions to ensure high yield and purity.
This compound has potential applications in various fields, including:
Interaction studies involving this compound are crucial for understanding its mechanism of action and potential side effects. Research could focus on:
Such studies are essential for advancing its application in medicinal chemistry.
Several compounds share structural similarities with (2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone, which can be compared based on their chemical structure, biological activity, and applications:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
2-Chloro-3-trifluoromethylpyridine | C6H3ClF3N | Trifluoromethyl group | Antimicrobial |
1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole | C11H8ClF3N3 | Pyrazole ring | Anticancer |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine | C8H8ClF3N | Amino group | Antimicrobial |
These compounds highlight the unique aspects of (2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone, particularly its complex structure combining multiple active groups that may enhance its biological activity compared to simpler analogs.